N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a brominated nicotinamide group.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of benzo[b]thiophene derivatives with brominated nicotinamide under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted nicotinamides .
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives and brominated nicotinamides. Examples are:
- 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene .
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is unique due to its specific combination of a benzo[b]thiophene moiety and a brominated nicotinamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-11(20-17(21)12-7-14(18)9-19-8-12)6-13-10-22-16-5-3-2-4-15(13)16/h2-5,7-11H,6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHCSWROUKAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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